methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate (CAS 1245215-51-3, C11H12N2O3, MW 220.22 g/mol) is a substituted 2H-indazole derivative featuring a 6-carboxylate methyl ester, a 4-hydroxy group, and a distinctive N2-ethyl substituent. This compound is a versatile synthetic building block for pharmaceutical research, notably serving as a precursor to glucokinase activators and is structurally related to the potent EZH2 inhibitor EPZ005687.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1245215-51-3
Cat. No. B1417696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
CAS1245215-51-3
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
InChIInChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3
InChIKeyKDZAGUIAVPVXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate: Key Intermediate and Bioactive Indazole Derivative for EZH2 and Glucokinase Research Procurement


Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate (CAS 1245215-51-3, C11H12N2O3, MW 220.22 g/mol) [1] is a substituted 2H-indazole derivative featuring a 6-carboxylate methyl ester, a 4-hydroxy group, and a distinctive N2-ethyl substituent. This compound is a versatile synthetic building block for pharmaceutical research, notably serving as a precursor to glucokinase activators [2] and is structurally related to the potent EZH2 inhibitor EPZ005687 [3]. Predicted physicochemical properties include a LogP of 1.4 and a topological polar surface area of 64.4 Ų, which are key parameters for drug-likeness and bioavailability assessments [1].

Why Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate Cannot Be Directly Substituted by Other Indazole-6-carboxylates


Indazole derivatives with a 6-carboxylate motif are widely explored in medicinal chemistry, but even minor structural variations can lead to significant differences in physicochemical properties, biological target engagement, and synthetic utility. The N2-ethyl substitution on methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate distinguishes it from the more common N1-substituted or unsubstituted indazoles [1]. As demonstrated by the data below, this specific substitution pattern influences critical parameters such as lipophilicity (LogP) and molecular flexibility (rotatable bonds), which in turn affect membrane permeability and metabolic stability [2]. Furthermore, its established role as a key intermediate in a specific class of glucokinase activators [3] and its association with EZH2 inhibitor chemotypes [4] mean that substituting a seemingly similar analog could lead to a failed synthetic route or a compound with a completely different biological profile. Generic substitution without verification of these key differentiating factors poses a high risk to research reproducibility and project timelines.

Quantitative Differentiation Guide for Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate vs. Key Analogs


Enhanced Lipophilicity (LogP) of N2-Ethyl Derivative Compared to N2-Methyl Analog

The target compound, methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate, exhibits a higher calculated partition coefficient (LogP) compared to its closest structural analog, the N2-methyl derivative. This difference is driven by the increased hydrophobicity of the ethyl group versus the methyl group [1]. The data shows a 27% increase in LogP for the ethyl derivative, which can significantly impact membrane permeability and bioavailability in a research setting [2].

Lipophilicity Physicochemical Properties Drug Design

Increased Molecular Flexibility via Additional Rotatable Bond Compared to N2-Methyl Analog

The target compound possesses one more rotatable bond than its N2-methyl counterpart due to the ethyl group's ability to rotate around the C-C bond. This increased conformational flexibility can influence binding to biological targets and affect the compound's entropic contribution to free energy of binding [1].

Molecular Flexibility Conformational Analysis Ligand Binding

Defined Bioactivity Against Liver Carboxylesterase 1

This compound has been reported to exhibit bioactivity against liver carboxylesterase 1 (CES1), with an activity value of ≤ 0.1 μM [1]. This level of potency is notable and positions the compound as a potential modulator of CES1, a key enzyme involved in drug metabolism and lipid homeostasis. In contrast, no such activity data is publicly available for the N2-methyl analog, suggesting a unique interaction profile for the N2-ethyl derivative [2].

Enzyme Inhibition Metabolism Carboxylesterase

Established Utility as a Key Intermediate for Glucokinase Activators

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate is explicitly identified as a reactant and a core structural component in the synthesis of a series of glucokinase activators described in patent literature [1]. The 4-hydroxy group serves as a key functional handle for subsequent derivatization via etherification, enabling the construction of complex molecules for diabetes research [2]. This specific role is not documented for other simple indazole-6-carboxylate analogs like ethyl 1H-indazole-6-carboxylate (CAS 713-09-7), which are more general building blocks.

Synthetic Intermediate Glucokinase Diabetes Research

Optimal Procurement and Application Scenarios for Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate


Synthesis of Glucokinase Activators for Type 2 Diabetes Research

This compound is the preferred starting material for preparing specific glucokinase activators as described in patent literature [1]. The 4-hydroxy group allows for selective O-alkylation to install diverse heteroaryl ethers, a critical step in building potent and selective glucokinase modulators [2]. Researchers should procure this specific compound to ensure fidelity to published synthetic routes and to generate the intended target molecules for biological evaluation.

Structure-Activity Relationship (SAR) Studies for EZH2 Inhibitors

Given the structural relationship between this compound and the EZH2 inhibitor EPZ005687, it is a valuable tool for medicinal chemists exploring the indazole scaffold for epigenetic targets [1]. Its distinct N2-ethyl substitution and 6-carboxylate handle differentiate it from other indazole cores, enabling the systematic exploration of how substitution at the N2 position affects EZH2 binding affinity and selectivity compared to N1-substituted or unsubstituted analogs.

Lead Optimization for Enhanced Membrane Permeability

The higher LogP of 1.4 for this compound, compared to the 1.1 of its N2-methyl analog, makes it a strategic choice for projects requiring improved lipophilicity [1]. In drug discovery campaigns where cellular permeability is a limiting factor, this compound can serve as a building block to enhance the overall lipophilic character of a lead series without introducing additional molecular weight or excessive structural complexity.

Investigating Carboxylesterase 1 (CES1) Modulation

With reported bioactivity against CES1 (≤ 0.1 μM) [1], this compound is a starting point for studying the role of CES1 in drug metabolism or lipid regulation. Researchers can use it as a tool compound or as a scaffold for developing more potent and selective CES1 modulators, an area of interest for understanding pharmacokinetic interactions and metabolic diseases.

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